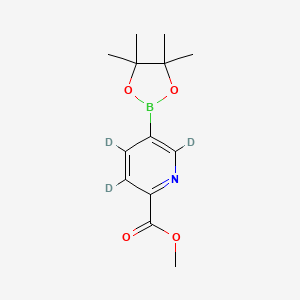
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronic acid moiety and a pinacol ester group. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 typically involves the reaction of 2-(Methylcarboxy)pyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like sodium hydroxide are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: This compound is employed in the development of boron-containing drugs and as a tool for studying biological pathways.
Mécanisme D'action
The mechanism of action of 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pinacol ester group enhances the compound’s stability and solubility, facilitating its use in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxypyridine-5-boronic Acid Pinacol Ester
- 4-Pyridineboronic Acid Pinacol Ester
- 2-Ethoxypyridine-5-boronic Acid Pinacol Ester
Uniqueness
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 stands out due to its specific functional groups, which provide unique reactivity and stability. Its methylcarboxy group offers additional sites for chemical modification, making it more versatile compared to similar compounds .
Propriétés
Formule moléculaire |
C13H18BNO4 |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
methyl 3,4,6-trideuterio-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3/i6D,7D,8D |
Clé InChI |
IXKFGVRURWXXKX-AYBVGXBASA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1B2OC(C(O2)(C)C)(C)C)[2H])C(=O)OC)[2H] |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


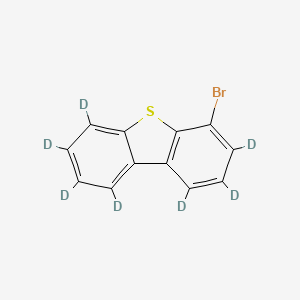
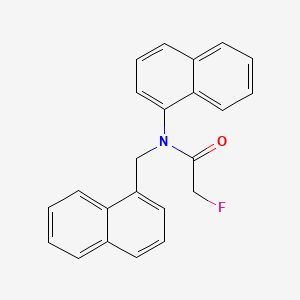
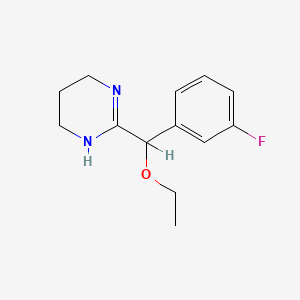
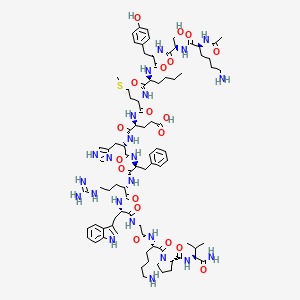
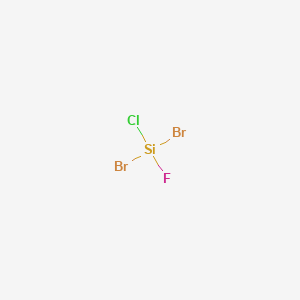
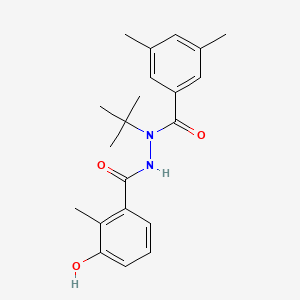
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)


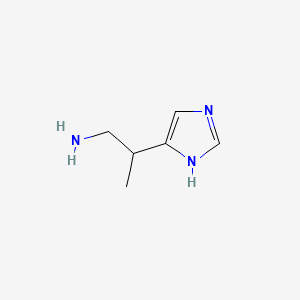
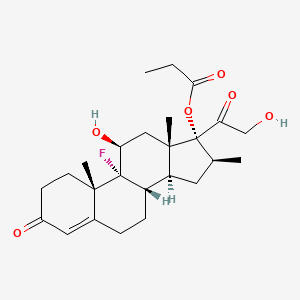
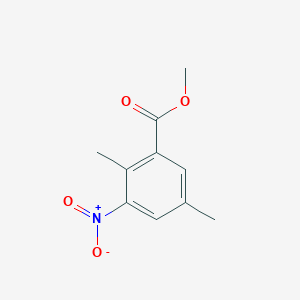

![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
